MC1220

Description

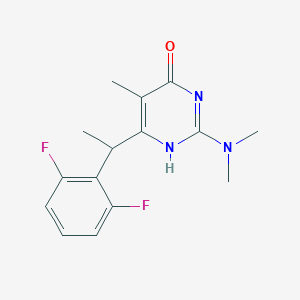

Structure

3D Structure

Properties

CAS No. |

391681-51-9 |

|---|---|

Molecular Formula |

C15H17F2N3O |

Molecular Weight |

293.31 g/mol |

IUPAC Name |

4-[1-(2,6-difluorophenyl)ethyl]-2-(dimethylamino)-5-methyl-1H-pyrimidin-6-one |

InChI |

InChI=1S/C15H17F2N3O/c1-8(12-10(16)6-5-7-11(12)17)13-9(2)14(21)19-15(18-13)20(3)4/h5-8H,1-4H3,(H,18,19,21) |

InChI Key |

AUVZNKJXGYXDKP-UHFFFAOYSA-N |

SMILES |

CC1=C(N=C(NC1=O)N(C)C)C(C)C2=C(C=CC=C2F)F |

Isomeric SMILES |

CC1=C(NC(=NC1=O)N(C)C)C(C)C2=C(C=CC=C2F)F |

Canonical SMILES |

CC1=C(NC(=NC1=O)N(C)C)C(C)C2=C(C=CC=C2F)F |

Synonyms |

MC-1220; 6-[1-(2,6-Difluorophenyl)ethyl]-2-(dimethylamino)-5-methyl-1H-pyrimidin-4-one |

Origin of Product |

United States |

Foundational & Exploratory

MC1220: A Non-Nucleoside Reverse Transcriptase Inhibitor Targeting HIV-1

An In-Depth Technical Overview of the Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

MC1220 is identified as a non-nucleoside reverse transcriptase inhibitor (NNRTI), a class of antiretroviral drugs that target a critical enzyme in the life cycle of the Human Immunodeficiency Virus Type 1 (HIV-1). These inhibitors act by allosterically binding to the reverse transcriptase enzyme, inducing a conformational change that disrupts its catalytic activity and halts the conversion of the viral RNA genome into DNA, a pivotal step for viral replication and integration into the host genome. This technical guide synthesizes the available information on the mechanism of action of this compound and related pyrimidinone derivatives, providing a framework for understanding its potential as an anti-HIV-1 agent. While specific quantitative data for this compound is not publicly available in the reviewed literature, this document outlines the general experimental protocols used to evaluate such compounds and the established mechanism for this class of inhibitors.

Introduction to this compound and its Target: HIV-1 Reverse Transcriptase

This compound, chemically known as 6-(1-(2,6-difluorophenyl)ethyl)-2-(dimethylamino)-5-methylpyrimidin-4(3H)-one, belongs to the pyrimidinone class of compounds.[1][2] Research into analogs of this compound confirms its classification as a non-nucleoside reverse transcriptase inhibitor (NNRTI) of HIV-1.[1]

HIV-1 reverse transcriptase (RT) is a crucial enzyme for the retroviral life cycle. It is a heterodimer composed of p66 and p51 subunits and is responsible for transcribing the single-stranded viral RNA genome into double-stranded DNA. This proviral DNA is then integrated into the host cell's genome, establishing a persistent infection. By inhibiting HIV-1 RT, NNRTIs like this compound effectively block viral replication.

Core Mechanism of Action: Allosteric Inhibition of Reverse Transcriptase

NNRTIs, including pyrimidinone derivatives, bind to a hydrophobic pocket on the p66 subunit of HIV-1 RT, located approximately 10 Å from the polymerase active site.[3] This binding is allosteric, meaning it occurs at a site other than the enzyme's active site.

The binding of an NNRTI to this pocket induces a conformational change in the enzyme, which can impact its function in several ways:

-

Distortion of the Catalytic Site: The conformational change can alter the geometry of the catalytically essential residues in the polymerase active site, impairing their ability to facilitate the polymerization of nucleotides.

-

Restriction of Subunit Flexibility: The binding can limit the flexibility of the "thumb" and "finger" subdomains of the p66 subunit, which is necessary for the proper positioning of the nucleic acid template and primer.

-

Impediment of Primer Grip Displacement: The primer grip, a key structural element for positioning the 3'-end of the primer strand, can be displaced, leading to incorrect substrate positioning and termination of DNA synthesis.

This allosteric inhibition is a hallmark of NNRTIs and distinguishes them from nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs), which act as competitive inhibitors at the active site.

Quantitative Analysis of Anti-HIV-1 Activity

While specific IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values for this compound against HIV-1 are not available in the public literature reviewed, the activity of its analogs suggests potent inhibition. For instance, a fluoro analog of this compound demonstrated activity comparable to the parent compound.[1]

The following table outlines the typical data structure for presenting the anti-HIV-1 activity of novel compounds.

| Compound | Target HIV-1 Strain | Assay Type | IC50 (µM) | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |

| This compound | e.g., HIV-1 IIIB | RT Inhibition | Data not available | - | Data not available | Data not available |

| This compound | e.g., HIV-1 IIIB | Cell-based | - | Data not available | Data not available | Data not available |

| Analog 7 | HIV-1 | Cell-based | - | Comparable to this compound | Data not available | Data not available |

| Reference NNRTI | e.g., Nevirapine | RT Inhibition | Example Value | - | Example Value | Example Value |

| Reference NNRTI | e.g., Nevirapine | Cell-based | - | Example Value | Example Value | Example Value |

| Table 1. Illustrative table for quantitative anti-HIV-1 data. Specific values for this compound are not publicly available. |

Experimental Protocols for Evaluation of Anti-HIV-1 Activity

The evaluation of novel anti-HIV-1 compounds like this compound typically involves a series of in vitro assays to determine their efficacy and cytotoxicity.

Anti-HIV-1 Assay in Cell Culture

This assay assesses the ability of a compound to inhibit HIV-1 replication in a cellular context.

Principle: Human T-cell lines (e.g., MT-4, CEM) or peripheral blood mononuclear cells (PBMCs) are infected with a laboratory-adapted or clinical isolate of HIV-1 in the presence of varying concentrations of the test compound. After a period of incubation, the extent of viral replication is measured.

General Protocol:

-

Cell Preparation: Plate susceptible host cells (e.g., MT-4 cells) in a 96-well plate.

-

Compound Addition: Add serial dilutions of the test compound (this compound) to the wells.

-

Viral Infection: Infect the cells with a known amount of HIV-1.

-

Incubation: Incubate the plates for 4-7 days at 37°C in a CO2 incubator.

-

Quantification of Viral Replication: Measure a marker of viral replication, such as:

-

p24 Antigen ELISA: Quantifies the amount of the viral core protein p24 in the culture supernatant.

-

MTT Assay: Measures the cytopathic effect of the virus by assessing cell viability. A reduction in cell death indicates viral inhibition.

-

Reporter Gene Assay: Uses a recombinant virus that expresses a reporter gene (e.g., luciferase or β-galactosidase) upon successful replication.

-

HIV-1 Reverse Transcriptase Inhibition Assay

This biochemical assay directly measures the inhibitory effect of a compound on the enzymatic activity of recombinant HIV-1 RT.

Principle: The assay quantifies the ability of HIV-1 RT to synthesize DNA from an RNA or DNA template in the presence of the inhibitor. The incorporation of labeled nucleotides into the newly synthesized DNA strand is measured.

General Protocol:

-

Reaction Setup: In a microplate well, combine a reaction buffer, a template-primer (e.g., poly(A)/oligo(dT)), deoxynucleoside triphosphates (dNTPs, including a labeled dNTP such as DIG-dUTP or Biotin-dUTP), and varying concentrations of the test compound (this compound).

-

Enzyme Addition: Add recombinant HIV-1 RT to initiate the reaction.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 1 hour).

-

Detection: Quantify the amount of newly synthesized, labeled DNA. For a colorimetric ELISA-based assay:

-

The biotinylated DNA product is captured on a streptavidin-coated plate.

-

An antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP) that recognizes the digoxigenin label is added.

-

A colorimetric substrate is added, and the resulting signal, proportional to the amount of synthesized DNA, is measured using a plate reader.

-

Signaling Pathways and Broader Cellular Effects

The available literature focuses on the direct inhibition of HIV-1 reverse transcriptase as the primary mechanism of action for this compound and related NNRTIs. There is currently no evidence to suggest that this compound significantly modulates other host cell signaling pathways. The high specificity of NNRTIs for the viral enzyme generally results in a favorable safety profile with limited off-target effects.

Conclusion

This compound is a pyrimidinone-based non-nucleoside reverse transcriptase inhibitor of HIV-1. Its mechanism of action is consistent with other members of the NNRTI class, involving allosteric inhibition of the reverse transcriptase enzyme. While specific quantitative data on the anti-HIV-1 potency of this compound are not publicly available, the activity of its analogs suggests it is a promising scaffold for the development of novel antiretroviral agents. Further research is required to fully characterize its in vitro and in vivo efficacy, resistance profile, and pharmacokinetic properties. The experimental frameworks outlined in this guide provide a basis for the continued investigation of this compound and other novel NNRTIs.

References

- 1. Synthesis and in vitro anti-HIV evaluation of a new series of 6-arylmethyl-substituted S-DABOs as potential non-nucleoside HIV-1 reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A novel synthetic route for the anti-HIV drug MC-1220 and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure-Based Discovery and Characterization of a Preclinical Drug Candidate for the Treatment of HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to MC1220 (CAS Number: 391681-51-9): A Potent Non-Nucleoside Reverse Transcriptase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

MC1220, with the chemical name 6-(1-(2,6-difluorophenyl)ethyl)-2-(dimethylamino)-5-methylpyrimidin-4(3H)-one, is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) of the human immunodeficiency virus type 1 (HIV-1). This technical guide provides a comprehensive overview of the available data on this compound, including its physicochemical properties, mechanism of action, and key experimental findings. The information is presented to support further research and development of this compound as a potential anti-HIV agent.

Core Properties of this compound

This compound is a small molecule inhibitor belonging to the pyrimidinone class of compounds. Its activity is highly specific to HIV-1 reverse transcriptase, a critical enzyme in the viral replication cycle.

Physicochemical Properties

Limited publicly available data exists for the comprehensive physicochemical properties of this compound. The following table summarizes the known quantitative information.

| Property | Value | Reference |

| CAS Number | 391681-51-9 | N/A |

| Chemical Name | 6-(1-(2,6-difluorophenyl)ethyl)-2-(dimethylamino)-5-methylpyrimidin-4(3H)-one | [1][2] |

| Molecular Formula | C₁₇H₁₉F₂N₃O | N/A |

| Molecular Weight | 323.35 g/mol | N/A |

| Solubility in Water | 0.31 ± 0.08 µg/mL | [3] |

| Solubility in Simulated Vaginal Fluid | 0.77 ± 0.08 µg/mL | [3] |

| pKa₁ | 2.69 ± 0.14 (dimethylamine moiety) | [3] |

| pKa₂ | 10.74 ± 0.15 (pyrimidinone moiety) | [3] |

Biological Activity

This compound has demonstrated potent and specific activity against HIV-1.

| Parameter | Value | Cell Line/Assay | Reference |

| Anti-HIV-1 Activity (IC₅₀) | 0.52 ± 0.080 nM (0.15 ± 0.023 ng/mL) | TZM-bl infectivity assay against RT-SHIV162P3 | [3] |

| Cytotoxicity (CC₅₀) | >100 µM | MT-4 cells | [4] |

Mechanism of Action: Inhibition of HIV-1 Reverse Transcriptase

As a non-nucleoside reverse transcriptase inhibitor, this compound employs an allosteric inhibition mechanism. It binds to a hydrophobic pocket on the p66 subunit of the HIV-1 reverse transcriptase, located approximately 10 Å from the polymerase active site.[1] This binding induces a conformational change in the enzyme, which distorts the active site and prevents the conversion of viral RNA into DNA, a crucial step for viral replication.[2][5][6][7]

Experimental Protocols

Detailed experimental protocols for the synthesis and evaluation of this compound are crucial for reproducibility and further investigation. Due to the limited availability of full-text research articles, the following sections provide generalized methodologies based on the available literature.

General Synthesis of this compound

The synthesis of this compound has been described in the literature and generally involves a multi-step process. A facile, one-pot synthesis has also been reported.[4]

A detailed, step-by-step protocol would require access to the full-text publications. However, the key steps involve the condensation of a substituted pyrimidine with a difluorophenylacetonitrile derivative, followed by methylation and hydrolysis to yield the final product.[4]

Anti-HIV-1 Activity Assay

The anti-HIV-1 activity of this compound is typically evaluated using cell-based assays that measure the inhibition of viral replication.

Illustrative Protocol using MT-4 Cells:

-

Cell Culture: MT-4 cells, a human T-cell line, are cultured in appropriate media supplemented with fetal bovine serum.

-

Compound Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted to various concentrations.

-

Infection: MT-4 cells are infected with a laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB).

-

Treatment: The infected cells are then treated with the different concentrations of this compound.

-

Incubation: The treated and untreated (control) infected cells are incubated for a period of 4-5 days.

-

Viability Assay: Cell viability is assessed using a colorimetric assay, such as the MTT assay. The reduction of MTT to formazan by viable cells is measured spectrophotometrically.

-

Data Analysis: The concentration of this compound that inhibits viral-induced cell death by 50% (IC₅₀) is calculated by comparing the viability of treated infected cells to untreated infected cells.

Preclinical Data

Pharmacokinetics

A study in rhesus macaques evaluated the pharmacokinetics of this compound delivered via a silicone elastomer vaginal ring.

| Parameter | Peak Concentration | Animal Model | Reference |

| Vaginal Fluid | 845 ng/mL | Rhesus Macaque | |

| Plasma | 0.91 ng/mL | Rhesus Macaque |

These findings suggest that this compound can be delivered locally to the vaginal mucosa with limited systemic absorption, a desirable characteristic for a topical microbicide.

Toxicology and Safety

Future Directions

This compound shows promise as a potent anti-HIV-1 agent, particularly for topical microbicide applications due to its high potency and potentially favorable local pharmacokinetic profile. Further research is warranted to:

-

Fully characterize its physicochemical properties.

-

Conduct comprehensive preclinical ADME and toxicology studies to establish a robust safety profile.

-

Optimize formulations for enhanced delivery and sustained release.

-

Evaluate its efficacy in combination with other antiretroviral agents to combat drug resistance.

This technical guide provides a foundation for researchers and drug developers interested in advancing the study of this compound as a potential therapeutic agent in the fight against HIV/AIDS.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Methoxymethyl (MOM) Group Nitrogen Protection of Pyrimidines Bearing C-6 Acyclic Side-Chains - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Toxicology | MuriGenics [murigenics.com]

The Discovery and Development of MC1220: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of publicly available information regarding the non-nucleoside reverse transcriptase inhibitor (NNRTI) MC1220. An exhaustive search of scientific literature and patent databases did not yield detailed quantitative in vitro activity (e.g., IC50, EC50, CC50 values), comprehensive pharmacokinetic data, or specific, detailed experimental protocols for this compound. Therefore, the following guide is a technical overview based on the available information, supplemented with general protocols and mechanisms relevant to this class of compounds.

Introduction to this compound

This compound is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) of HIV-1.[1][2] Chemically, it is identified as 6-(1-(2,6-difluorophenyl)ethyl)-2-(dimethylamino)-5-methylpyrimidin-4(3H)-one.[1][2][3] As an NNRTI, this compound targets the HIV-1 reverse transcriptase (RT), a critical enzyme for the replication of the virus.[1][2][4] NNRTIs are a cornerstone of highly active antiretroviral therapy (HAART) and are known for their high specificity and potent antiviral activity.[5] They work by binding to an allosteric site on the RT, known as the NNRTI binding pocket (NNIBP), which is distinct from the active site where nucleoside reverse transcriptase inhibitors (NRTIs) bind.[4][6][7] This binding induces a conformational change in the enzyme, thereby inhibiting its function and preventing the conversion of the viral RNA genome into DNA.[4][8][9]

Quantitative Data

Table 1: In Vivo Efficacy of this compound Gel in a Vaginal RT-SHIV Macaque Model

| This compound Gel Concentration | Number of Animals | Number of Infected Animals | Protection Rate |

| 0% (Placebo) | 5 | 4 | 20% |

| 0.1% | 5 | 4 | 20% |

| 0.5% | 5 | 2 | 60% |

Data extracted from a study on the partial prevention of vaginal RT-SHIV infection in macaques.

Experimental Protocols

While specific, detailed protocols for the synthesis and evaluation of this compound are not fully disclosed in the available literature, this section provides a general methodology based on published synthetic routes for this compound and its analogs, as well as standard protocols for evaluating NNRTI activity.

Chemical Synthesis of this compound

A novel and practical synthesis of this compound has been described.[10] The general approach involves a multi-step process using commercially available starting materials.

General Synthetic Scheme:

-

Condensation: The synthesis starts with the condensation of a 4,6-dichloropyrimidine derivative with the sodium salt of 2,6-difluorophenylacetonitrile.

-

Methylation: This is followed by a methylation step.

-

Hydrolysis: The final step involves a strong acidic hydrolysis to yield this compound.

This represents a simplified overview of the synthetic route. For specific reaction conditions, reagents, and purification methods, consulting the primary literature is recommended.

Anti-HIV-1 Activity Assay (General Protocol)

The in vitro anti-HIV-1 activity of NNRTIs like this compound is typically assessed using cell-based assays that measure the inhibition of viral replication. A common method involves the use of TZM-bl or MT-4 cells.[11][12]

Materials:

-

TZM-bl or MT-4 cells

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with fetal bovine serum and antibiotics)

-

HIV-1 virus stock (e.g., laboratory-adapted strains like HIV-1 IIIB or clinical isolates)

-

Test compound (this compound) stock solution in DMSO

-

96-well cell culture plates

-

Reagents for quantifying viral replication (e.g., p24 antigen ELISA kit, luciferase assay reagent, or MTT reagent for assessing cytopathic effect)[11][12]

-

Plate reader (ELISA reader, luminometer, or spectrophotometer)

Procedure:

-

Cell Seeding: Seed TZM-bl or MT-4 cells into 96-well plates at a predetermined density and incubate overnight to allow for cell adherence.[11]

-

Compound Dilution: Prepare serial dilutions of the this compound stock solution in cell culture medium.

-

Infection and Treatment:

-

For TZM-bl cells, the diluted compound is typically added to the cells, followed by the addition of the HIV-1 virus stock.[11]

-

For MT-4 cells, the cells are infected with the HIV-1 virus in the presence of various concentrations of the test compound.[12]

-

Include appropriate controls: virus-infected cells without the compound (positive control) and uninfected cells (negative control).

-

-

Incubation: Incubate the plates for a period of 3-5 days at 37°C in a 5% CO2 incubator.[12]

-

Quantification of Viral Replication:

-

p24 Antigen ELISA: Measure the concentration of the viral p24 capsid protein in the cell culture supernatant.

-

Luciferase Assay (for TZM-bl cells): TZM-bl cells contain an integrated HIV-1 LTR-luciferase reporter gene. Upon viral entry and Tat expression, luciferase is produced, which can be quantified using a luminometer.[11]

-

MTT Assay (for MT-4 cells): This assay measures the cytopathic effect of the virus. The viability of the cells is determined by the reduction of MTT to formazan, which is quantified spectrophotometrically.

-

-

Data Analysis: Calculate the 50% effective concentration (EC50), the concentration of the compound that inhibits viral replication by 50%, and the 50% cytotoxic concentration (CC50), the concentration that reduces cell viability by 50%. The selectivity index (SI) is then calculated as the ratio of CC50 to EC50.

Visualizations

Mechanism of Action of NNRTIs

Non-nucleoside reverse transcriptase inhibitors like this compound act by binding to an allosteric pocket on the HIV-1 reverse transcriptase enzyme, which is essential for converting the viral RNA into DNA.[4][6][8] This binding event induces a conformational change that distorts the active site, thereby inhibiting the polymerase activity of the enzyme and halting viral replication.[4][8][9]

References

- 1. How NNRTIs Work – International Association of Providers of AIDS Care [iapac.org]

- 2. Synthesis and Anti-HIV-1 Evaluation of Some Novel MC-1220 Analogs as Non-Nucleoside Reverse Transcriptase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A novel synthetic route for the anti-HIV drug MC-1220 and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. mdpi.com [mdpi.com]

- 6. Reverse-transcriptase inhibitor - Wikipedia [en.wikipedia.org]

- 7. Structural Studies and Structure Activity Relationships for Novel Computationally Designed Non-nucleoside Inhibitors and Their Interactions With HIV-1 Reverse Transcriptase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanisms of inhibition of HIV replication by nonnucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Reverse Transcriptase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

In Vitro Anti-HIV Activity of MC1220: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro anti-human immunodeficiency virus (HIV) activity of MC1220, a potent non-nucleoside reverse transcriptase inhibitor (NNRTI). The document consolidates available quantitative data, details key experimental methodologies, and presents visual representations of relevant biological pathways and experimental workflows.

Quantitative Assessment of Anti-HIV Activity

This compound has demonstrated significant potency against various strains of HIV and simian-human immunodeficiency virus (SHIV) in vitro. The following tables summarize the key efficacy and cytotoxicity data available for this compound.

Table 1: Inhibitory Concentration (IC50) of this compound against Various Viral Strains

| Virus Strain | Cell Line | Assay | IC50 (ng/mL) | IC50 (nM) | Reference |

| RT-SHIV162P3 | TZM-bl | Infectivity Assay | 0.15 ± 0.023 | 0.52 ± 0.080 | [1] |

| HIV-1 SF162 | TZM-bl | Infectivity Assay | 0.41 ± 0.065 | 1.40 ± 0.222 | [1] |

| HIV-1 DJ258 | TZM-bl | Infectivity Assay | 0.50 ± 0.12 | 1.71 ± 0.410 | [1] |

| HIV-1 NL4-3 | TZM-bl | Infectivity Assay | 0.59 ± 0.10 | 2.01 ± 0.342 | [1] |

| HIV-1 (Y181C mutant) | MT-4 | MTT Assay | - | 0.7 ± 0.2 (µM) | [2] |

Note: 1 ng/mL of this compound corresponds to 3.4 nM.[1]

Table 2: Cytotoxicity and Antiviral Activity of this compound

| Cell Line | Assay | 50% Cytotoxic Concentration (CC50) | 50% Effective Concentration (EC50) | Selectivity Index (SI = CC50/EC50) | Reference |

| TZM-bl | MTT Assay | > 11 µM | - | Not Applicable | [1][3] |

| MT-4 | MTT Assay | - | 0.7 ± 0.2 µM | Not Determined | [2] |

This compound exhibits a favorable safety profile in vitro, with no cytotoxicity observed at concentrations significantly higher than its effective antiviral concentrations.[1][3]

Virucidal Activity

Beyond inhibiting viral replication, this compound has been shown to possess potent virucidal activity. In an in vitro study, a concentration of 3.5 µM of this compound was sufficient to completely suppress HIV-1 multiplication in cultures with a high multiplicity of infection. This virucidal effect was observed even when the drug treatment was limited to the initial 4 hours post-infection, preventing viral breakthrough for the entire 40-day experimental period.

Mechanism of Action: Non-Nucleoside Reverse Transcriptase Inhibition

This compound belongs to the class of non-nucleoside reverse transcriptase inhibitors (NNRTIs). These compounds are allosteric inhibitors of the HIV-1 reverse transcriptase (RT), an essential enzyme for the conversion of the viral RNA genome into DNA, a critical step for viral replication.

References

- 1. Partial protection against multiple RT-SHIV162P3 vaginal challenge of rhesus macaques by a silicone elastomer vaginal ring releasing the NNRTI this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Facile synthesis of the NNRTI microbicide MC-1220 and synthesis of its phosphoramidate prodrugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. academic.oup.com [academic.oup.com]

MC1220 as a potential microbicide for HIV prevention

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The development of safe and effective topical microbicides remains a critical strategy in the global effort to prevent the transmission of Human Immunodeficiency Virus (HIV). MC1220, a potent non-nucleoside reverse transcriptase inhibitor (NNRTI), has emerged as a promising candidate in this field. This document provides a comprehensive technical overview of this compound, summarizing key preclinical data, experimental methodologies, and its mechanism of action to inform further research and development.

Core Compound Information

This compound, chemically identified as 6-(1-(2,6-difluorophenyl)ethyl)-2-(dimethylamino)-5-methylpyrimidin-4(3H)-one, is a pyrimidinone derivative.[1][2] As an NNRTI, it functions by binding to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase, an enzyme crucial for the conversion of viral RNA into DNA. This binding induces a conformational change in the enzyme, inhibiting its function and thereby preventing the virus from establishing a productive infection.

Preclinical Efficacy

The most significant preclinical evaluation of this compound as a microbicide was conducted in a rhesus macaque model of vaginal HIV transmission. This study provides the primary in vivo evidence for its potential efficacy.

Table 1: In Vivo Efficacy of this compound Gel against Vaginal RT-SHIV Challenge in Rhesus Macaques [3][4]

| Treatment Group (n=5 per group) | This compound Concentration | Number of Infected Animals | Number of Uninfected Animals | Protection Rate (%) |

| Control (Gel formulation without drug) | 0% | 4 | 1 | 20 |

| Low Concentration | 0.1% | 4 | 1 | 20 |

| High Concentration | 0.5% | 2 | 3 | 60 |

Note: The single uninfected animal in the control and low concentration groups was considered a result of natural resistance or experimental variability.

These results suggest a dose-dependent protective effect of this compound, with the 0.5% concentration demonstrating a significant, albeit partial, prevention of infection.[3][4] Interestingly, almost all uninfected animals that received this compound still exhibited SIV-specific T-cell responses, suggesting that the microbicide may not have completely blocked viral entry but rather suppressed replication to a level that prevented systemic infection.[3][4]

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of these findings.

In Vivo Macaque Study Protocol

The landmark study evaluating this compound's efficacy utilized a well-established nonhuman primate model.

Experimental Workflow for Macaque Vaginal Challenge Study

Caption: Workflow of the in vivo macaque study.

Key Methodological Details:

-

Animal Model: Female rhesus macaques were used as the model for heterosexual HIV transmission.

-

Challenge Virus: A chimeric simian-human immunodeficiency virus containing the reverse transcriptase of HIV-1 (RT-SHIV) was used to specifically test the efficacy of the NNRTI, this compound.[3][4]

-

Drug Formulation: this compound was formulated into a vaginal gel at concentrations of 0.1% and 0.5%. A placebo gel without the active compound served as the control.[3][4]

-

Dosing and Challenge: The respective gel formulations were administered vaginally 30 minutes prior to challenge with RT-SHIV.[3][4]

-

Monitoring for Infection: Post-challenge, animals were monitored for plasma viral RNA and seroconversion to determine infection status. SIV-specific T-cell responses were also assessed.[3][4]

Mechanism of Action: Non-Nucleoside Reverse Transcriptase Inhibition

This compound's antiviral activity stems from its function as a non-nucleoside reverse transcriptase inhibitor.

Signaling Pathway of this compound Action

Caption: Mechanism of HIV-1 reverse transcriptase inhibition by this compound.

Future Directions and Conclusion

The available data indicate that this compound is a promising candidate for further development as a topical microbicide for HIV prevention.[3][4] The partial efficacy observed in the macaque model at a 0.5% concentration is a strong proof-of-concept.[3][4] However, further research is warranted to optimize its protective effect. Key areas for future investigation include:

-

Formulation Enhancement: Development of improved gel formulations or long-lasting vaginal delivery systems to increase drug bioavailability and residence time at the site of potential transmission.[3][4]

-

Combination Therapy: Exploring the efficacy of this compound in combination with other antiretroviral agents that have different mechanisms of action to achieve a synergistic effect and broader coverage against potential drug-resistant strains.[3][4]

-

Further Preclinical and Clinical Evaluation: Additional preclinical studies are needed to fully characterize the safety and efficacy profile of optimized formulations. Should these prove successful, progression to human clinical trials would be the next logical step.

References

- 1. A novel synthetic route for the anti-HIV drug MC-1220 and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Anti-HIV-1 Evaluation of Some Novel MC-1220 Analogs as Non-Nucleoside Reverse Transcriptase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Topical nonnucleoside reverse transcriptase inhibitor MC 1220 partially prevents vaginal RT-SHIV infection of macaques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

In-Depth Technical Guide to the Synthesis of MC1220

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis pathway for the compound MC1220, a non-nucleoside reverse transcriptase inhibitor (NNRTI). The information presented is collated from key scientific literature and is intended to provide a comprehensive resource for researchers and professionals in the field of drug development.

Overview of the Synthesis Pathway

The synthesis of this compound is achieved through a facile and novel route. The core of this pathway involves a three-step process commencing with the condensation of a substituted pyrimidine with a phenylacetonitrile derivative, followed by methylation, and culminating in a strong acidic hydrolysis.

The key starting materials for this synthesis are 4,6-dichloro-N,N-5-trimethylpyrimidin-2-amine (Compound 1 ) and the sodium salt of 2,6-difluorophenylacetonitrile . The overall reaction scheme is a testament to efficient chemical transformations leading to the desired bioactive molecule.

Experimental Protocols

The following protocols are based on the established synthesis of this compound and its analogs.

Synthesis of Intermediate 3: 6-((2,6-difluorophenyl)(cyano)methyl)-2-(dimethylamino)-5-methylpyrimidin-4(3H)-one

This initial step involves the condensation of 4,6-dichloro-N,N-5-trimethylpyrimidin-2-amine with the sodium salt of 2,6-difluorophenylacetonitrile.

Materials:

-

4,6-dichloro-N,N-5-trimethylpyrimidin-2-amine (Compound 1 )

-

2,6-difluorophenylacetonitrile

-

Sodium hydride (NaH)

-

Anhydrous N,N-dimethylformamide (DMF)

Procedure:

-

A solution of 2,6-difluorophenylacetonitrile in anhydrous DMF is treated with sodium hydride at 0 °C to form the corresponding sodium salt in situ.

-

To this mixture, a solution of 4,6-dichloro-N,N-5-trimethylpyrimidin-2-amine (Compound 1 ) in anhydrous DMF is added dropwise.

-

The reaction mixture is stirred at room temperature for a specified period, and the progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched with water and the product is extracted with a suitable organic solvent.

-

The organic layer is washed, dried, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography to yield the intermediate compound 3 .

Synthesis of Intermediate 4: 6-(1-(2,6-difluorophenyl)-2,2,2-trichloroethyl)-2-(dimethylamino)-5-methylpyrimidin-4(3H)-one

This step involves the methylation of the intermediate compound 3 .

Materials:

-

Intermediate 3

-

Methylating agent (e.g., methyl iodide)

-

Base (e.g., potassium carbonate)

-

Anhydrous acetone

Procedure:

-

Intermediate 3 is dissolved in anhydrous acetone.

-

A suitable base, such as potassium carbonate, is added to the solution, followed by the addition of the methylating agent.

-

The reaction mixture is refluxed for several hours until the reaction is complete, as indicated by TLC.

-

The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent.

-

The organic layer is separated, washed, dried, and concentrated.

-

The crude product is purified by chromatography to afford the methylated intermediate 4 .

Synthesis of this compound (Compound 5): 6-(1-(2,6-difluorophenyl)ethyl)-2-(dimethylamino)-5-methylpyrimidin-4(3H)-one

The final step is the strong acidic hydrolysis of the methylated intermediate to yield this compound.[1]

Materials:

-

Intermediate 4

-

Concentrated sulfuric acid

-

Water

Procedure:

-

Intermediate 4 is treated with a mixture of concentrated sulfuric acid and water.

-

The reaction mixture is heated to a specific temperature and stirred for a designated time to effect hydrolysis.

-

After completion, the reaction mixture is carefully neutralized with a base (e.g., sodium hydroxide solution) while cooling in an ice bath.

-

The precipitated product is collected by filtration, washed with water, and dried.

-

Further purification, if necessary, can be achieved by recrystallization from a suitable solvent system to yield the final compound, this compound.[1]

Quantitative Data Summary

| Step | Starting Material(s) | Product | Reagents | Typical Yield (%) |

| 1 | 4,6-dichloro-N,N-5-trimethylpyrimidin-2-amine, 2,6-difluorophenylacetonitrile | Intermediate 3 | NaH, DMF | Data not available |

| 2 | Intermediate 3 | Intermediate 4 | Methylating agent, Base | Data not available |

| 3 | Intermediate 4 | This compound (Compound 5) | Conc. H₂SO₄, H₂O | Data not available |

Note: Specific yield percentages are not available in the reviewed literature abstracts. Access to the full experimental details is required for this information.

Visualization of the Synthesis Pathway

The following diagram illustrates the logical flow of the synthesis of this compound.

Caption: Synthetic pathway of this compound.

Signaling Pathways and Experimental Workflows

As this document focuses on the chemical synthesis of this compound, diagrams for biological signaling pathways are not directly applicable. The experimental workflow is a linear progression as depicted in the synthesis pathway diagram above.

Disclaimer: This guide is intended for informational purposes for a scientific audience. All laboratory work should be conducted by trained professionals in a suitably equipped facility, adhering to all necessary safety precautions. The provided protocols are a summary and may require optimization based on specific laboratory conditions. It is highly recommended to consult the primary literature for complete and detailed experimental procedures.

References

An In-depth Technical Guide to the DABO Family of Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3,4-dihydro-2-alkoxy-6-benzyl-4-oxopyrimidines (DABOs) represent a versatile and extensively studied class of non-nucleoside reverse transcriptase inhibitors (NNRTIs). For three decades, research has focused on this family of compounds for their potent inhibitory activity against HIV-1 reverse transcriptase (RT), a critical enzyme in the viral replication cycle.[1][2][3] This technical guide provides a comprehensive overview of the DABO family, with a focus on their mechanism of action, structure-activity relationships, and preclinical development.

The hallmark of DABO inhibitors is their ability to bind to an allosteric site on the HIV-1 RT, inducing a conformational change that disrupts the enzyme's catalytic activity.[4] This mechanism confers high specificity and potency, often in the sub-nanomolar range against wild-type HIV-1.[1][3] Furthermore, extensive medicinal chemistry efforts have led to the development of DABO analogs with significant activity against drug-resistant viral strains, a crucial attribute in the ongoing challenge of HIV treatment.[3][4]

The Core Scaffold and Chemical Evolution

The foundational structure of the DABO family is the 4-(3H)-pyrimidinone nucleus. Over the years, systematic modifications to this core have been explored to optimize antiviral potency and pharmacokinetic properties. These modifications have primarily occurred at three key positions:

-

C2 Position: Introduction of various alkoxy, alkylthio (S-DABOs), and alkylamino (N-DABOs) chains.[1][2][4]

-

C6 Position: Decoration with 2,6-dihaloaryl or cyclohexyl groups at the methylene bridge.[1][3]

-

C5 Position: Substitution with hydrogen or small alkyl groups.[1][3]

These structural explorations have given rise to distinct "generations" of DABO inhibitors, including O-DABOs, S-DABOs, and N-DABOs, each with unique characteristics.[4] The introduction of small groups, such as methoxy, at the C6 α-benzylic position has been shown to significantly enhance potency to the sub-nanomolar level against wild-type HIV-1 and nanomolar level against mutant strains.[1][3]

Mechanism of Action: Allosteric Inhibition of HIV-1 Reverse Transcriptase

DABO inhibitors function as non-competitive inhibitors of HIV-1 RT. They bind to a hydrophobic pocket located approximately 10 Å away from the enzyme's active site. This binding event induces a conformational change in the enzyme, primarily affecting the flexibility and positioning of the "pincer-like" region (the p66 and p51 subunits), which is essential for substrate binding and catalysis. The distortion of the active site prevents the proper binding of the natural deoxynucleotide triphosphates (dNTPs), thereby halting DNA synthesis and viral replication.

Preclinical Data Summary

While specific data for a compound designated "MC1220" is not available in the public domain, the following table summarizes representative preclinical data for the broader DABO family of inhibitors, showcasing their potent anti-HIV-1 activity.

| Compound Class | Target | Assay Type | Potency (EC50/IC50) | Cytotoxicity (CC50) | Selectivity Index (SI) |

| O-DABOs | Wild-Type HIV-1 | Cell-based | Sub-micromolar to Nanomolar | Generally low | High |

| S-DABOs | Wild-Type HIV-1 | Cell-based | Sub-micromolar | Very low for most compounds | High |

| N,N-DABOs | Wild-Type HIV-1 | Enzymatic & Cell-based | High Potency | Not specified | Not specified |

| Modified DABOs | Mutant HIV-1 Strains | Cell-based | Nanomolar | Not specified | Not specified |

Key Experimental Protocols

The characterization of DABO inhibitors involves a series of in vitro and cell-based assays to determine their potency, selectivity, and mechanism of action.

HIV-1 Reverse Transcriptase Enzymatic Assay

Objective: To determine the direct inhibitory effect of DABO compounds on the enzymatic activity of recombinant HIV-1 RT.

Methodology:

-

Recombinant HIV-1 RT is purified from E. coli.

-

A reaction mixture is prepared containing a poly(rA)-oligo(dT) template-primer, radiolabeled or fluorescently labeled dNTPs, and varying concentrations of the DABO inhibitor.

-

The enzymatic reaction is initiated by the addition of the enzyme and incubated at 37°C.

-

The reaction is stopped, and the amount of incorporated labeled dNTP into the newly synthesized DNA strand is quantified.

-

IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.

Anti-HIV-1 Activity in Cell Culture

Objective: To evaluate the ability of DABO compounds to inhibit HIV-1 replication in a cellular context.

Methodology:

-

A susceptible human T-cell line (e.g., MT-4, CEM) is infected with a known titer of HIV-1.

-

Immediately after infection, the cells are cultured in the presence of serial dilutions of the DABO inhibitor.

-

After a defined incubation period (typically 4-5 days), the extent of viral replication is assessed by measuring a viral marker, such as p24 antigen concentration in the culture supernatant using an ELISA.

-

Cell viability is concurrently measured using a colorimetric assay (e.g., MTT assay) to determine the compound's cytotoxicity.

-

EC50 (50% effective concentration) and CC50 (50% cytotoxic concentration) values are determined, and the Selectivity Index (SI = CC50/EC50) is calculated.

Conclusion and Future Directions

References

- 1. An Amazing 30-Year Journey around the DABO Family: A Medicinal Chemistry Lesson on a Versatile Class of Non-nucleoside HIV-1 Reverse Transcriptase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Recent advances in the DABOs family as potent HIV-1 non-nucleoside reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Information regarding "MC1220" for in vitro assays is currently unavailable in public resources.

Despite a thorough search for a compound or drug designated as "MC1220" relevant to in vitro biological assays, no specific information was found. The search yielded results for unrelated commercial products, including neodymium magnets and a pigmented concrete curing compound, which do not pertain to biomedical research.

Consequently, the creation of detailed Application Notes and Protocols for "this compound" is not possible at this time due to the absence of fundamental information, including its:

-

Chemical structure and properties

-

Biological target(s) and mechanism of action

-

Associated signaling pathways

-

Established in vitro assays and relevant cell models

-

Published quantitative data (e.g., IC50, EC50 values)

Without this foundational knowledge, it is impossible to generate accurate and meaningful experimental protocols, data tables, or visualizations as requested.

We invite researchers, scientists, and drug development professionals who have access to information on "this compound" to provide a more specific identifier or alternative name for the compound. With a valid subject, we would be pleased to revisit this request and generate the comprehensive Application Notes and Protocols.

Application Notes and Protocols for Dissolving Novel Compounds in Cell Culture Experiments

Topic: A Systematic Approach to Dissolving Novel or Poorly Characterized Compounds (e.g., MC1220) for Cell Culture Experiments

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The designation "this compound" does not correspond to a known, publicly documented chemical compound for cell culture applications. Therefore, this document provides a general framework and a series of protocols for systematically determining the optimal dissolution method for any novel or poorly characterized compound, referred to herein as "Compound X (e.g., this compound)". The specific chemical properties of the compound will ultimately dictate the most appropriate procedure.

Introduction

The successful execution of in vitro cell-based assays is critically dependent on the effective and consistent delivery of test compounds to the cells in culture. For novel or poorly characterized compounds, identifying a suitable solvent and developing a robust dissolution protocol is a crucial first step. An ideal solvent must dissolve the compound at a desired concentration, be non-toxic to the cultured cells at its final working concentration, and not interfere with the experimental assay.

This application note provides a systematic approach to selecting an appropriate solvent and preparing stock solutions of a novel compound ("Compound X") for use in cell culture experiments. The protocols outlined below are designed to guide the researcher through a logical workflow, from initial solvent screening to the preparation of final working solutions.

Systematic Approach for Solvent Selection

The selection of a suitable solvent should be approached systematically, starting with the least biologically active and most commonly used solvents in cell culture. The general order of preference is:

-

Cell Culture Grade Water: The most biocompatible solvent.

-

Phosphate-Buffered Saline (PBS): A balanced salt solution that is isotonic and non-toxic to cells.

-

Dimethyl Sulfoxide (DMSO): A highly effective but potentially toxic organic solvent.

-

Ethanol: Another organic solvent that can be used for certain compounds, but it is also cytotoxic at higher concentrations.

-

Other Solvents: In rare cases, other solvents like methanol or isopropanol may be considered, but their use is generally discouraged due to high volatility and cytotoxicity.

The final concentration of any organic solvent in the cell culture medium should be kept to a minimum, typically well below 1% (v/v), and its effect on cell viability and the experimental endpoint should always be validated.

Table 1: Common Solvents for Cell Culture Applications

| Solvent | Properties | Recommended Max. Concentration in Culture | Notes |

| Cell Culture Grade Water | Most biocompatible, sterile, and non-toxic. | N/A | Always the first choice for hydrophilic compounds. |

| Phosphate-Buffered Saline (PBS) | Isotonic, non-toxic, maintains physiological pH. | N/A | Suitable for compounds soluble in aqueous buffers. |

| Dimethyl Sulfoxide (DMSO) | Aprotic, highly polar, dissolves a wide range of compounds. | < 0.5% (v/v) | Can induce cell differentiation or toxicity. A vehicle control is essential. |

| Ethanol (EtOH) | Polar protic solvent. | < 0.5% (v/v) | Can be cytotoxic and may cause protein precipitation in the medium. |

Experimental Protocol: Solubility Testing of Compound X

This protocol describes a small-scale experiment to determine the solubility of "Compound X" in various solvents.

Materials:

-

Compound X (powder or solid form)

-

Cell Culture Grade Water

-

Phosphate-Buffered Saline (PBS), sterile

-

Dimethyl Sulfoxide (DMSO), cell culture grade

-

Ethanol (EtOH), 200 proof (absolute)

-

Sterile microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Water bath or heat block (optional)

-

Pipettors and sterile tips

Procedure:

-

Preparation: Weigh out a small, precise amount of Compound X (e.g., 1-5 mg) into several sterile microcentrifuge tubes.

-

Solvent Addition: To each tube, add a calculated volume of a single solvent to achieve a high target concentration (e.g., 10 mM, 50 mM, or 100 mM). Start with the most biocompatible solvents first (Water, then PBS).

-

Dissolution:

-

Vortex the tube vigorously for 1-2 minutes.

-

Visually inspect for any undissolved particles.

-

If the compound is not fully dissolved, gentle warming (e.g., 37°C for 10-15 minutes) can be attempted. However, be cautious as heat can degrade some compounds.

-

Sonication in a water bath for 5-10 minutes can also aid dissolution.

-

-

Observation and Documentation: Record the solubility of Compound X in each solvent at the tested concentration. Note if the solution is clear, hazy, or has visible precipitate.

-

Solvent Selection: Choose the most biocompatible solvent that completely dissolves Compound X at the desired stock concentration. If an organic solvent is required, select the one that achieves the desired concentration with the potential for the lowest final concentration in the cell culture medium.

Protocol: Preparation of a Concentrated Stock Solution

Once a suitable solvent has been identified, a concentrated stock solution can be prepared.

Materials:

-

Compound X

-

Selected Solvent (e.g., DMSO)

-

Sterile, amber glass vial with a Teflon-lined screw cap or sterile polypropylene cryovials.

-

Analytical balance

-

Vortex mixer

-

Sterile filtration unit (0.22 µm pore size), if applicable

Procedure:

-

Calculation: Calculate the mass of Compound X required to prepare a desired volume of a high-concentration stock solution (e.g., 100 mM).

-

Weighing: Carefully weigh the calculated amount of Compound X into the sterile vial.

-

Solvent Addition: Add the calculated volume of the selected solvent to the vial.

-

Dissolution: Vortex the vial until the compound is completely dissolved. Gentle warming or sonication may be used if necessary and if the compound is stable under these conditions.

-

Sterilization (Optional but Recommended): If the stock solution is not prepared from sterile components under aseptic conditions, it should be filter-sterilized through a 0.22 µm syringe filter compatible with the solvent. Note that highly viscous solutions may be difficult to filter.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles. Store the aliquots at the recommended temperature (typically -20°C or -80°C) as determined by the stability of Compound X.

Protocol: Preparation of Working Solutions in Cell Culture Medium

The concentrated stock solution must be diluted to the final working concentration in the cell culture medium.

Materials:

-

Concentrated stock solution of Compound X

-

Pre-warmed complete cell culture medium

-

Sterile conical tubes or microcentrifuge tubes

-

Pipettors and sterile tips

Procedure:

-

Thawing: Thaw a single aliquot of the concentrated stock solution at room temperature.

-

Serial Dilution (Recommended): To avoid precipitation of the compound, it is often best to perform a serial dilution.

-

First, prepare an intermediate dilution by adding a small volume of the stock solution to a larger volume of pre-warmed cell culture medium (e.g., a 1:10 or 1:100 dilution). Mix gently but thoroughly by pipetting or inverting the tube.

-

From this intermediate dilution, prepare the final working concentrations by further diluting into the appropriate volume of cell culture medium.

-

-

Final Concentration: Ensure the final concentration of the organic solvent in the working solution is below the cytotoxic level for your specific cell line. Always include a vehicle control (cell culture medium with the same final concentration of the solvent) in your experiments.

-

Application to Cells: Add the final working solution to your cell cultures.

Visualizing the Workflow

Diagram 1: Decision-Making Workflow for Solvent Selection

Caption: A flowchart for selecting a solvent for a novel compound.

Diagram 2: Experimental Workflow for Preparing a Working Solution

Caption: Workflow for preparing a working solution from a stock.

Conclusion

The successful use of novel compounds in cell culture hinges on the development of a reliable dissolution protocol. By following a systematic approach to solvent selection and employing careful techniques for the preparation of stock and working solutions, researchers can ensure consistent and reproducible results in their in vitro experiments. It is imperative to always validate the effect of the chosen solvent on the specific cell line and assay being used by including a vehicle control.

Application Notes and Protocols for MC1220 Formulation in Topical Microbicide Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

MC1220 is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) that has been investigated as a promising candidate for a topical microbicide to prevent sexual transmission of Human Immunodeficiency Virus (HIV).[1][2] As an NNRTI, this compound directly binds to and inhibits the activity of HIV-1 reverse transcriptase, a critical enzyme for the conversion of the viral RNA genome into DNA, thus halting the viral replication cycle.[1][2] Due to its hydrophobic nature and low aqueous solubility, this compound has been formulated into advanced delivery systems, such as liposomal gels, to enhance its delivery and efficacy at the site of application.[1][2]

These application notes provide a summary of the available data on this compound and detailed protocols for its evaluation in topical microbicide studies.

Data Presentation

In Vitro Efficacy and Cytotoxicity of this compound

Quantitative data on the in vitro anti-HIV activity and cytotoxicity of this compound is crucial for assessing its potential as a microbicide. The following table summarizes the key parameters.

| Parameter | Virus/Cell Line | Value | Reference |

| IC50 (50% Inhibitory Concentration) | HIV-1 (Wild-Type) | Data not available in searched documents. | |

| CC50 (50% Cytotoxic Concentration) | MT-4 human T-cell line | Data not available in searched documents. | |

| Selectivity Index (SI = CC50/IC50) | Data not available in searched documents. |

Note: Specific IC50 and CC50 values for this compound were not explicitly found in the provided search results. Researchers should determine these values experimentally for their specific viral strains and cell lines of interest.

In Vivo Efficacy of this compound Gel Formulation

A study in female rhesus macaques evaluated the protective efficacy of two different gel formulations of this compound against a vaginal challenge with RT-SHIV (a chimeric simian-human immunodeficiency virus containing the HIV-1 reverse transcriptase gene).[3][4]

| This compound Concentration in Gel | Number of Animals | Number of Protected Animals | Protection Rate (%) |

| 0.1% | 5 | 1 | 20% |

| 0.5% | 5 | 3 | 60% |

| Placebo (No Drug) | 5 | 1 | 20% |

These results suggest a dose-dependent protective effect of the this compound gel formulation.[3][4]

Experimental Protocols

In Vitro Anti-HIV-1 Activity Assay

This protocol is designed to determine the 50% inhibitory concentration (IC50) of this compound against HIV-1 replication in a susceptible cell line, such as the MT-4 human T-cell line.

Materials:

-

This compound compound

-

HIV-1 laboratory strain (e.g., NL4-3)[7]

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin

-

96-well microtiter plates

-

Reagent for quantifying viral replication (e.g., p24 antigen ELISA kit, reverse transcriptase activity assay, or a reporter virus system)

-

CO2 incubator (37°C, 5% CO2)

Procedure:

-

Cell Preparation: Culture MT-4 cells in RPMI-1640 medium. On the day of the assay, ensure the cells are in the logarithmic growth phase. Centrifuge the cells and resuspend in fresh medium to a concentration of 1 x 105 cells/mL.

-

Compound Dilution: Prepare a series of 2-fold or 3-fold serial dilutions of this compound in culture medium, starting from a concentration at least 100-fold higher than the expected IC50.

-

Infection: a. In a 96-well plate, add 50 µL of the MT-4 cell suspension to each well. b. Add 50 µL of the diluted this compound compound to the respective wells. Include a "virus control" (cells + virus, no compound) and a "cell control" (cells only, no virus or compound). c. Add 100 µL of a pre-titered amount of HIV-1 stock to achieve a multiplicity of infection (MOI) that results in a significant cytopathic effect or reporter gene expression within 3-5 days.

-

Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 3-5 days.

-

Endpoint Measurement: Quantify the extent of HIV-1 replication in the culture supernatants or cell lysates using a suitable method (e.g., p24 ELISA).

-

Data Analysis: a. Calculate the percentage of inhibition for each this compound concentration relative to the virus control. b. Plot the percentage of inhibition against the logarithm of the this compound concentration. c. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol determines the 50% cytotoxic concentration (CC50) of this compound, which is the concentration that reduces the viability of the host cells by 50%.[]

Materials:

-

This compound compound

-

RPMI-1640 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin

-

96-well microtiter plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

-

Microplate reader

-

CO2 incubator (37°C, 5% CO2)

Procedure:

-

Cell Seeding: Seed MT-4 cells in a 96-well plate at a density of 1 x 104 cells per well in 100 µL of culture medium.

-

Compound Addition: Add 100 µL of various concentrations of this compound to the wells. Include a "cells only" control with no compound.

-

Incubation: Incubate the plate for the same duration as the anti-HIV-1 activity assay (e.g., 3-5 days) at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.

-

Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently mix to ensure complete solubilization.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: a. Calculate the percentage of cell viability for each compound concentration relative to the "cells only" control. b. Determine the CC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Preparation of this compound Liposomal Gel

Due to the low aqueous solubility of this compound, liposomal formulations have been developed to improve its delivery.[1][2] The following is a general protocol based on the thin-film hydration method for preparing a liposomal gel.

Materials:

-

This compound

-

Phospholipids (e.g., Phosphatidylcholine)

-

Cholesterol

-

Organic solvent (e.g., chloroform or a chloroform:methanol mixture)

-

Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

-

Gelling agent (e.g., Carbopol 940, Hydroxyethylcellulose)[9]

-

Rotary evaporator

-

Probe sonicator or extruder

-

pH meter

-

Stirrer

Procedure:

-

Liposome Preparation (Thin-Film Hydration): a. Dissolve this compound, phospholipids, and cholesterol in the organic solvent in a round-bottom flask. The molar ratio of the lipids should be optimized for drug encapsulation and stability. b. Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin lipid film on the inner surface of the flask. c. Further dry the film under vacuum for at least 2 hours to remove any residual solvent. d. Hydrate the lipid film by adding the aqueous buffer and rotating the flask gently above the lipid transition temperature. This will form multilamellar vesicles (MLVs). e. To produce small unilamellar vesicles (SUVs) and achieve a uniform size distribution, the liposome suspension can be sonicated using a probe sonicator or extruded through polycarbonate membranes with a defined pore size.

-

Liposomal Gel Formulation: a. Disperse the gelling agent (e.g., 1% w/v Carbopol 940) in the aqueous buffer with constant stirring until a homogenous dispersion is formed.[9] b. Slowly add the prepared this compound-loaded liposome suspension to the gel base with continuous stirring until a uniform gel is obtained. c. Adjust the pH of the gel to a physiologically acceptable range for vaginal application (typically pH 4.5-5.5) using a suitable agent (e.g., triethanolamine).

Visualizations

Signaling Pathway: HIV-1 Reverse Transcription and Inhibition by this compound

Caption: Mechanism of action of this compound in inhibiting HIV-1 reverse transcription.

Experimental Workflow: In Vitro Anti-HIV-1 Activity Assay

Caption: Workflow for determining the in vitro anti-HIV-1 activity of this compound.

Experimental Workflow: In Vivo Macaque Vaginal Challenge Study

Caption: Workflow for evaluating the in vivo efficacy of this compound gel in a macaque model.

References

- 1. A novel synthetic route for the anti-HIV drug MC-1220 and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Anti-HIV-1 Evaluation of Some Novel MC-1220 Analogs as Non-Nucleoside Reverse Transcriptase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Elucidating the Basis for Permissivity of the MT-4 T-Cell Line to Replication of an HIV-1 Mutant Lacking the gp41 Cytoplasmic Tail - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cellosaurus cell line MT-4 (CVCL_2632) [cellosaurus.org]

- 7. Testing anti-HIV activity of antiretroviral agents in vitro using flow cytometry analysis of CEM-GFP cells infected with transfection-derived HIV-1 NL4-3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. rjpbcs.com [rjpbcs.com]

Application Notes and Protocols for the Preclinical Evaluation of MC1220 in Rhesus Macaque Models of HIV Infection

Disclaimer: A comprehensive review of available scientific literature did not yield specific studies detailing the use of the non-nucleoside reverse transcriptase inhibitor (NNRTI) MC1220 in rhesus macaque models. The following application notes and protocols are therefore presented as a detailed framework for researchers, scientists, and drug development professionals on how such a study could be designed and executed. The methodologies are based on established protocols for evaluating other antiretroviral agents in non-human primate (NHP) models.

Introduction

This compound is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) that has demonstrated significant activity against Human Immunodeficiency Virus Type 1 (HIV-1) in laboratory settings.[1][2][3] NNRTIs are a critical class of antiretroviral drugs that function by allosterically binding to the HIV-1 reverse transcriptase (RT) enzyme, a mechanism distinct from nucleoside reverse transcriptase inhibitors (NRTIs).[4] This binding induces a conformational change in the enzyme, disrupting its catalytic activity and halting the conversion of viral RNA into DNA, a crucial step in the HIV replication cycle.

The rhesus macaque (Macaca mulatta) is a cornerstone animal model for HIV research, providing invaluable insights into viral pathogenesis, immune responses, and the preclinical evaluation of vaccines and therapeutics.[5][6][7] However, standard Simian Immunodeficiency Virus (SIV) strains, such as SIVmac239 and SIVmac251, are naturally resistant to NNRTIs because their RT enzyme lacks the specific binding pocket for these drugs.[8][9] To overcome this limitation and enable the testing of NNRTI candidates like this compound, researchers have developed chimeric Simian-Human Immunodeficiency Viruses (SHIVs). Specifically, the RT-SHIV model , which incorporates the reverse transcriptase gene from HIV-1 into an SIV backbone, is the appropriate and necessary model for this purpose.[8][10] RT-SHIV infection in rhesus macaques results in AIDS-like pathology and is susceptible to NNRTI-based interventions.[8]

These application notes provide a structured approach for the preclinical evaluation of this compound, covering initial pharmacokinetic and safety profiling followed by a proposed efficacy study in the RT-SHIV rhesus macaque model.

Mechanism of Action: NNRTI Inhibition of HIV-1 Reverse Transcriptase

This compound, as an NNRTI, targets the HIV-1 reverse transcriptase enzyme. The diagram below illustrates this mechanism. The inhibitor binds to a hydrophobic "pocket" on the enzyme, located near the active site. This binding is non-competitive and induces a conformational change that locks the enzyme in an inactive state, preventing it from converting the viral RNA genome into proviral DNA.

Experimental Protocols

Protocol 1: Pharmacokinetic (PK) and Safety Evaluation of this compound

Objective: To determine the pharmacokinetic profile (Cmax, Tmax, AUC, half-life) and assess the safety and tolerability of single-dose this compound in healthy, SIV-negative rhesus macaques.

Materials:

-

Healthy, adult male rhesus macaques (Macaca mulatta), n=4-6.

-

This compound (clinical grade).

-

Appropriate vehicle for administration (e.g., sterile water, oil suspension).

-

Ketamine for anesthesia.

-

Blood collection tubes (e.g., EDTA, serum separator).

-

Equipment for sample processing (centrifuge) and storage (-80°C freezer).

-

Analytical equipment (LC-MS/MS) for drug quantification.

Methodology:

-

Animal Selection and Acclimation: Select healthy adult macaques, confirmed SIV-negative. Animals should be socially housed and acclimated to restraint procedures.[11]

-

Fasting: Fast animals overnight prior to drug administration.[12]

-

Dosing: Anesthetize animals with ketamine. Administer a single dose of this compound. The route of administration (e.g., oral [PO], intramuscular [IM]) should be consistent with the intended clinical formulation. The initial dose should be determined from in vitro efficacy data and allometric scaling from smaller animal models, if available.

-

Blood Sampling: Collect whole blood samples via a saphenous or cephalic vein at predefined time points. A typical schedule is outlined in Table 1.[13][14][15]

-

Sample Processing: Process blood samples immediately. For plasma, centrifuge blood at 2000 RPM for 20 minutes.[13] Aliquot plasma into cryovials and store at -80°C until analysis. For peripheral blood mononuclear cells (PBMCs), use a density gradient separation method.

-

Clinical Monitoring: Monitor animals for any adverse reactions, such as changes in behavior, appetite, or injection site reactions. Collect blood for complete blood count (CBC) and chemistry panels at baseline and at the end of the study to assess safety.[13]

-

Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Data Analysis: Use noncompartmental analysis to determine key pharmacokinetic parameters.

Data Presentation: Pharmacokinetics

The quantitative data from the PK study should be summarized as shown in the template table below.

Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rhesus Macaques

| Parameter | Definition | Route: Oral (PO) | Route: Intramuscular (IM) |

|---|---|---|---|

| Dose (mg/kg) | Administered dose | e.g., 10 mg/kg | e.g., 10 mg/kg |

| Tmax (h) | Time to reach maximum concentration | [Insert Data] | [Insert Data] |

| Cmax (ng/mL) | Maximum plasma concentration | [Insert Data] | [Insert Data] |

| AUClast (ng·h/mL) | Area under the curve to the last point | [Insert Data] | [Insert Data] |

| t1/2 (h) | Elimination half-life | [Insert Data] | [Insert Data] |

| F (%) | Bioavailability (for PO route) | [Insert Data] | N/A |

Data to be presented as mean ± standard deviation.

Protocol 2: Efficacy Evaluation of this compound in the RT-SHIV Rhesus Macaque Model

Objective: To evaluate the efficacy of this compound as a pre-exposure prophylaxis (PrEP) agent to prevent infection or as a therapeutic agent to control viral replication in rhesus macaques challenged with RT-SHIV.

Workflow Diagram:

Materials:

-

Healthy, adult rhesus macaques (e.g., n=12).

-

This compound and placebo vehicle.

-

Pathogenic RT-SHIV stock with a known infectious dose.

-

Reagents for plasma viral load quantification (qRT-PCR).

-

Reagents and flow cytometer for immunophenotyping (CD4+, CD8+ T-cell counts).

Methodology:

-

Animal Selection and Randomization: Select healthy, SIV-negative adult macaques. Randomly assign them to a treatment group (this compound, n=6) and a placebo control group (vehicle only, n=6).

-

Dosing Regimen (PrEP model): Based on the results from the PK study, establish a dosing regimen (e.g., daily oral administration) designed to maintain plasma concentrations of this compound above the in vitro IC90. Begin dosing at least one week prior to viral challenge.

-

Viral Challenge: After the pre-treatment period, challenge all animals with a pathogenic dose of RT-SHIV. The route of challenge should mimic a relevant route of human transmission, such as intrarectal or intravaginal.[16]

-

Post-Challenge Monitoring: Continue the dosing regimen and monitor the animals intensively.

-

Virology: Collect blood weekly to measure plasma viral load using a validated quantitative RT-PCR assay. The limit of detection should be clearly defined.[17]

-

Immunology: Perform weekly flow cytometry on whole blood to determine absolute counts of CD4+ and CD8+ T-lymphocytes to monitor for signs of immunodeficiency.

-

Pharmacology: Continue to measure plasma drug concentrations to ensure target levels are maintained and to assess adherence.

-

-

Endpoint Definition: The primary endpoint for a PrEP study is the prevention of infection, defined as persistently undetectable plasma viral load. For a treatment study, the endpoint would be a significant reduction in plasma viral load compared to the control group. The study duration is typically 12-24 weeks post-challenge.

Data Presentation: Efficacy

Quantitative outcomes from the efficacy study should be compiled for clear comparison between the treatment and control groups.

Table 2: Hypothetical Virological and Immunological Outcomes in RT-SHIV Infected Macaques

| Parameter | This compound Group (n=6) | Placebo Group (n=6) | P-value |

|---|---|---|---|

| Infection Status (% protected) | e.g., 83.3% (5/6) | e.g., 0% (0/6) | [Insert Data] |

| Peak Plasma Viral Load (log10 copies/mL) | [Insert Data] | [Insert Data] | [Insert Data] |

| Set-point Plasma Viral Load (log10 copies/mL) | [Insert Data] | [Insert Data] | [Insert Data] |

| CD4+ T-cell Count at Nadir (cells/µL) | [Insert Data] | [Insert Data] | [Insert Data] |

| CD4+ T-cell Count at Endpoint (cells/µL) | [Insert Data] | [Insert Data] | [Insert Data] |

Data for viral load and cell counts to be presented as geometric mean or mean ± standard deviation.

Conclusion and Future Directions

These protocols provide a comprehensive framework for the preclinical evaluation of this compound in the rhesus macaque RT-SHIV model. Successful demonstration of safety and efficacy in this model would be a critical step in advancing this compound toward clinical trials in humans. Future studies could explore the efficacy of this compound in combination with other antiretroviral agents, its potential to reduce viral reservoirs, and its activity against drug-resistant RT-SHIV variants.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Anti-HIV-1 Evaluation of Some Novel MC-1220 Analogs as Non-Nucleoside Reverse Transcriptase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A novel synthetic route for the anti-HIV drug MC-1220 and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. HIV Drugs Mode of Action | Immunopaedia [immunopaedia.org.za]

- 5. SIV infected rhesus macaques: an AIDS model for immunoprevention and immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Vaccine-induced plasmablast responses in rhesus macaques: phenotypic characterization and a source for generating antigen-specific monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Monkeying around with HIV vaccines: using rhesus macaques to define ‘gatekeepers’ for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Simian immunodeficiency virus macaque models of HIV latency - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Animal Models for HIV Cure Research [frontiersin.org]

- 10. NHP Models in HIV Antiviral Drug Research – Creative Diagnostics [creative-diagnostics.com]

- 11. apps.dtic.mil [apps.dtic.mil]

- 12. Single-Dose Pharmacokinetics of Grapiprant in Rhesus Macaques (Macaca mulatta) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. unmc.edu [unmc.edu]

- 14. escholarship.org [escholarship.org]

- 15. Pharmacokinetics of tramadol following intravenous and oral administration in male rhesus macaques (Macaca mulatta) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Using Nonhuman Primates to Model HIV Transmission - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Factors Associated with Slow Disease Progression in Macaques Immunized with an Adenovirus-Simian Immunodeficiency Virus (SIV) Envelope Priming-gp120 Boosting Regimen and Challenged Vaginally with SIVmac251 - PMC [pmc.ncbi.nlm.nih.gov]

Application Note & Protocol: Quantitative Analysis of MC1220 in Biological Matrices

ANP-MC1220-V1.0

Audience: This document is intended for researchers, scientists, and drug development professionals involved in the quantitative analysis of MC1220 in biological samples.

Purpose: To provide a comprehensive guide for the quantification of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS). This document includes detailed experimental protocols, data presentation, and workflow diagrams.

Introduction